3-Acrylamido-3-methylbutyric acid
Overview
Description
3-Acrylamido-3-methylbutyric acid (AMB) is a compound with the CAS Number: 38486-53-2 and a molecular weight of 171.2 . . The IUPAC name for this compound is 3-(acryloylamino)-3-methylbutanoic acid .
Synthesis Analysis
While specific synthesis details for 3-Acrylamido-3-methylbutyric acid were not found, it’s worth noting that similar compounds have been synthesized via controlled radical polymerization . For instance, water-soluble copolymers of acrylamide (AM) and (3-Acrylamidopropyl) trimethyl ammonium chloride (APTAC) and Na-montmorillonite (Na-MMT) were prepared by controlled radical polymerization of AM, APTAC, and Na-MMT clay using potassium persulfate (KPS) and sodium metabisulfite (MBA) as redox initiator and cobalt acetyl acetone (Co (acac) 2) as a catalyst in an aqueous solution .Molecular Structure Analysis
The molecular structure of 3-Acrylamido-3-methylbutyric acid is represented by the linear formula C8H13NO3 . The InChI code for this compound is 1S/C8H13NO3/c1-4-6(10)9-8(2,3)5-7(11)12/h4H,1,5H2,2-3H3,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis
The boiling point of 3-Acrylamido-3-methylbutyric acid is 382.9ºC at 760 mmHg . It has a density of 1.095g/cm3 .Scientific Research Applications
Analytical Chemistry Applications
The compound is also used in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in chemical assays.
Each of these applications leverages the unique chemical structure of 3-Acrylamido-3-methylbutyric acid , particularly its acrylamide group, which provides reactivity, and its carboxylic acid moiety, which offers versatility in forming salts and esters. The compound’s applications span a wide range of scientific fields, reflecting its importance in research and industry .
Future Directions
properties
IUPAC Name |
3-methyl-3-(prop-2-enoylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-6(10)9-8(2,3)5-7(11)12/h4H,1,5H2,2-3H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQMWEWYWXJOAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314795 | |
Record name | 3-(Acryloylamino)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acrylamido-3-methylbutyric acid | |
CAS RN |
38486-53-2 | |
Record name | 3-Methyl-3-[(1-oxo-2-propen-1-yl)amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38486-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 288648 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038486532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38486-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Acryloylamino)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthesis methods available for 3-Acrylamido-3-methylbutanoic acid and what are their advantages?
A1: Two primary synthesis methods for 3-Acrylamido-3-methylbutanoic acid are reported in the literature []:
Q2: What are the key characteristics of 3-Acrylamido-3-methylbutanoic acid and its polymer?
A2: 3-Acrylamido-3-methylbutanoic acid is a crystalline monomer []. It can undergo polymerization to form homopolymers []. Research has explored the synthesis and characterization of terpolymers incorporating 3-Acrylamido-3-methylbutanoic acid, menthyl acrylate, and N-decylacrylamide []. These terpolymers are of particular interest due to their ability to exhibit compositional-based associative transitions, a property relevant to material science and polymer chemistry.
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